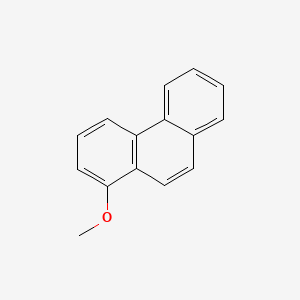
1-Methoxyphenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxyphenanthrene belongs to the class of organic compounds known as phenanthrenes and derivatives. These are polycyclic compounds containing a phenanthrene moiety, which is a tricyclic aromatic compound with three non-linearly fused benzene. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP).
This compound is a member of phenanthrenes. It has a role as a mouse metabolite.
Aplicaciones Científicas De Investigación
Methoxy and Methyl Group Rotation
A study by Beckmann et al. (2015) investigated the rotation of methoxy groups and their constituent methyl groups in 1-methoxyphenanthrene. The research combined solid-state 1H NMR spin-lattice relaxation experiments, X-ray diffractometry, and electronic structure calculations to develop models for these rotations.
Antimicrobial Activities
Zhao et al. (2018) isolated new phenanthrenes, including derivatives of this compound, from Juncus effusus. They found that these compounds showed significant antimicrobial activities against both agricultural pathogenic fungi and human pathogenic bacteria.
Cytotoxicity towards Cancer Cells
A study by Nam et al. (2019) identified new phenanthrenes, including this compound derivatives, from Dendrobii Herba. These compounds exhibited cytotoxicity towards human hypopharynx squamous carcinoma cells.
Structural Elucidation of New Compounds
Liu et al. (2016) isolated new phenanthrene glucosides, including this compound derivatives, from Cremastra appendiculata. Their structures were elucidated using spectral data.
Synthesis and Stereochemistry
Hattori et al. (2003) synthesized a naturally occurring 1,1'-biphenanthrene, involving this compound, and determined its absolute stereochemistry.
Antialgal Activity
Research by DellaGreca et al. (2000) synthesized phenanthrenes and dihydrophenanthrenes, mimicking natural compounds with antialgal activity, including derivatives of this compound.
Reactivity with Bromine
Linde & Havinga (2010) studied the reaction of phenanthrene with bromine in methanol, leading to various products including this compound derivatives.
Propiedades
Número CAS |
61128-87-8 |
|---|---|
Fórmula molecular |
C15H12O |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
1-methoxyphenanthrene |
InChI |
InChI=1S/C15H12O/c1-16-15-8-4-7-13-12-6-3-2-5-11(12)9-10-14(13)15/h2-10H,1H3 |
Clave InChI |
ONMKCYMMGBIVPT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1C=CC3=CC=CC=C32 |
SMILES canónico |
COC1=CC=CC2=C1C=CC3=CC=CC=C32 |
Otros números CAS |
61128-87-8 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




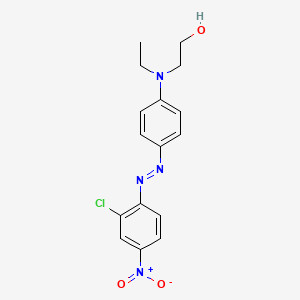

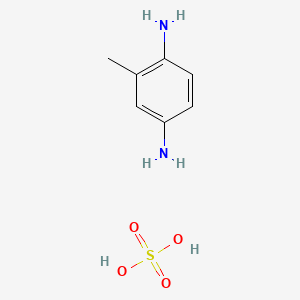
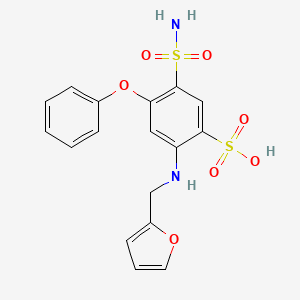
![1-Methyl-4-[4-(dimethylamino)phenyl]pyridinium](/img/structure/B1198911.png)
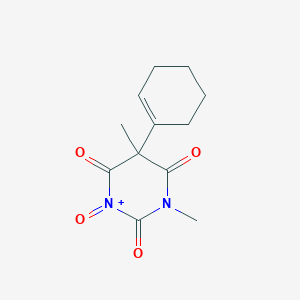
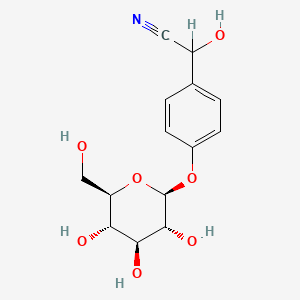
![[(3aS,5S,5aR,7S,8aS,9aR)-8a-hydroxy-1,8-dimethylidene-2-oxospiro[4,5a,6,7,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-5,2'-oxirane]-7-yl] acetate](/img/structure/B1198917.png)
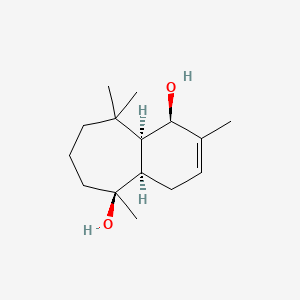

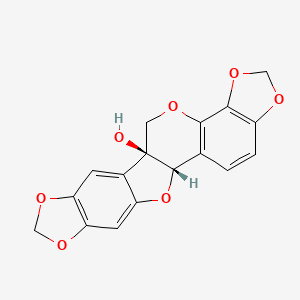
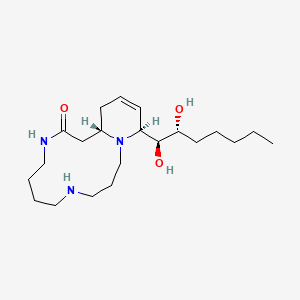
![(6R,6aR,13S,13aS)-1,3,4,6,6a,7,8,9,10,12,13,13a-dodecahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocine](/img/structure/B1198923.png)